4-Bromo-2-chloro-5-fluorobenzoyl chloride
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Overview
Description
4-Bromo-2-chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO and a molecular weight of 271.9 g/mol . It is a colorless to pale yellow liquid at room temperature and is known for its reactivity due to the presence of multiple halogen atoms and a benzoyl chloride functional group .
Preparation Methods
The synthesis of 4-Bromo-2-chloro-5-fluorobenzoyl chloride typically involves the chlorination of 4-Bromo-2-chloro-5-fluorobenzoic acid using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at temperatures ranging from 0°C to 20°C . The reaction is usually completed within a few hours, and the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
4-Bromo-2-chloro-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
4-Bromo-2-chloro-5-fluorobenzoyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the preparation of biologically active compounds and enzyme inhibitors.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The presence of electron-withdrawing halogen atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in the synthesis of various compounds with desired biological and chemical properties .
Comparison with Similar Compounds
4-Bromo-2-chloro-5-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides such as:
4-Bromo-2-chlorobenzoyl chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Chloro-5-fluorobenzoyl chloride: Lacks the bromine atom, affecting its reactivity and the types of products formed.
4-Bromo-5-fluorobenzoyl chloride: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Each of these compounds has unique properties and reactivity profiles, making this compound distinct in its applications and chemical behavior .
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)3(7(10)12)1-6(4)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUAYKLNRHXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371216 |
Source
|
Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-93-6 |
Source
|
Record name | 4-Bromo-2-chloro-5-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203302-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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